
Oroxin A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oroxin A can be synthesized through a novel, environment-friendly method involving a one-pot, two-step process from baicalin, a naturally abundant and inexpensive precursor. The key steps include methyl esterification of baicalin followed by reduction using sodium borohydride, resulting in a satisfactory yield of this compound .
Industrial Production Methods: The industrial production of this compound leverages the same synthetic route, optimized for large-scale feasibility. This method is advantageous due to its simplicity, cost-effectiveness, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Oroxin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oroxylin A.
Reduction: Reduction of this compound can yield oroxyloside.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Oroxylin A
Reduction: Oroxyloside
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Introduction to Oroxin A
This compound is a flavonoid compound derived from the seeds of the medicinal plant Oroxylum indicum. This compound has garnered attention for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties. Recent studies have highlighted its potential applications in treating various medical conditions, particularly those related to inflammation and cellular injury.
Respiratory Health
Acute Respiratory Distress Syndrome (ARDS)
this compound has shown promise in ameliorating lung injuries associated with ARDS. A study demonstrated that this compound significantly reduced oleic acid-induced cell injury in A549 cells, a model for lung epithelial cells. The mechanism involved the inhibition of pyroptosis, a form of programmed cell death linked to inflammation. Treatment with this compound resulted in lower levels of inflammatory markers such as interleukin-1 beta (IL-1β) and lactate dehydrogenase (LDH), indicating its protective effects on lung cells .
Cardiovascular Health
Myocardial Ischemia/Reperfusion Injury
Research has indicated that this compound can reduce inflammation and inhibit pyroptosis in models of myocardial ischemia/reperfusion injury. This suggests that this compound may serve as a therapeutic agent in cardiovascular diseases by mitigating cellular damage during ischemic events .
Neuroprotection
Subarachnoid Hemorrhage
In studies involving subarachnoid hemorrhage, this compound treatment improved survival rates and neurological outcomes while reducing neuronal death and brain edema. These findings suggest that this compound may have neuroprotective effects that could be beneficial in treating brain injuries .
Metabolic Disorders
Lipid Metabolism Regulation
this compound has been shown to improve disordered lipid metabolism in models induced by high-fat diets. It acts by inhibiting sterol regulatory element-binding proteins (SREBPs), which are critical regulators of lipid synthesis and metabolism. This application highlights its potential in managing metabolic disorders such as obesity and diabetes .
Antibacterial Properties
This compound has demonstrated antibacterial activity against Staphylococcus aureus, specifically inhibiting the hemolytic activity of alpha-hemolysin. This suggests potential applications in developing antibacterial therapies, particularly against resistant strains of bacteria .
Summary of Findings
The table below summarizes the key applications of this compound based on recent research:
Mechanism of Action
Oroxin A exerts its effects through multiple molecular targets and pathways:
Partial PPARγ Agonist: this compound activates PPARγ transcriptional activation by docking into the PPARγ protein ligand-binding domain
Inhibition of α-Glucosidase: this compound exhibits inhibitory activity against α-glucosidase, contributing to its antidiabetic effects
Antioxidant Activity: this compound has significant antioxidant capacity, reducing oxidative stress in cells
Modulation of Signaling Pathways: this compound modulates key signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, and PTEN/PI3K/Akt, which play crucial roles in chronic diseases.
Comparison with Similar Compounds
Oroxin A is unique among flavonoids due to its specific molecular structure and bioactivity. Similar compounds include:
Oroxylin A: Another flavonoid derived from Oroxylum indicum with similar antioxidant and anticancer properties.
Baicalein: A flavonoid with strong anti-inflammatory and anticancer activities.
Wogonin: Known for its anti-inflammatory and neuroprotective effects.
Scutellarein: Exhibits antioxidant and anti-inflammatory properties.
This compound stands out due to its partial PPARγ agonist activity and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .
Biological Activity
Oroxin A, a flavonoid derived from Oroxylum indicum (L.) Kurz, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's biological effects, including its roles in lipid metabolism, antioxidant properties, and anticancer activities, supported by various studies and data.
Overview of this compound
This compound is primarily isolated from the seeds of Oroxylum indicum, a plant known for its medicinal properties in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine. The compound exhibits a range of pharmacological effects that make it a promising candidate for therapeutic applications.
1. Lipid Metabolism Regulation
Recent studies have demonstrated that this compound can significantly improve lipid profiles and modulate lipid metabolism.
- Mechanism of Action : this compound appears to enhance the phosphorylation of AMP-activated protein kinase (AMPK) and modulate the expression of sterol regulatory element-binding proteins (SREBPs), which are crucial for lipid synthesis regulation. Specifically, it inhibits SREBP1 and SREBP2, leading to reduced triglyceride (TG) and cholesterol levels in both in vivo and in vitro models .
- Research Findings : In a study involving high-fat diet-fed rats, this compound improved plasma and hepatic lipid profiles while enhancing the lipid-lowering effect of atorvastatin. This suggests its potential as an adjunct therapy for hyperlipidemia .
Study | Model | Findings |
---|---|---|
HFD-fed rats | Improved lipid profiles; reduced TG and TC levels | |
HepG2 cells | Inhibited lipid accumulation; modulated SREBP expression |
2. Antioxidant Properties
This compound has been shown to possess significant antioxidant properties, which contribute to its protective effects against oxidative stress.
- Cellular Impact : In porcine embryos cultured in vitro, this compound reduced oxidative stress markers and improved developmental competence by mitigating apoptosis and autophagy processes .
- Mechanisms : The compound's antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses.
Study | Model | Findings |
---|---|---|
Porcine embryos | Reduced oxidative stress; improved embryo viability | |
Various cell lines | Antioxidant activity linked to reduced apoptosis |
3. Anticancer Activity
This compound has demonstrated promising anticancer effects across various cancer cell lines.
- Breast Cancer : Research indicates that this compound effectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways associated with cancer progression .
- General Anticancer Effects : The compound has also been reported to exhibit antibacterial and anti-virulence properties, further broadening its therapeutic potential .
Study | Cancer Type | Findings |
---|---|---|
Breast cancer | Inhibited cell growth; induced apoptosis | |
Various cancers | Antibacterial effects; reduced virulence |
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Study on Lipid Metabolism : One study evaluated the synergistic effect of this compound with statins in patients with severe hyperlipidemia, showing enhanced lipid-lowering efficacy without significant side effects.
- Antioxidant Application : Another case study focused on using this compound in reproductive health, demonstrating improved outcomes in assisted reproductive technologies due to its antioxidant properties.
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Oroxin A from natural sources?
- Methodological Answer: this compound isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Key steps include:
- Optimizing solvent polarity to maximize yield .
- Validating purity using spectroscopic methods (e.g., NMR for structural confirmation; LC-MS for quantification) .
- Example Protocol: A 2023 study used a gradient elution system (C18 column, 0.1% formic acid/acetonitrile) to achieve >95% purity .
Q. How do researchers standardize bioactivity assays for this compound across different laboratories?
- Methodological Answer: Standardization requires:
- Positive/Negative Controls : Use quercetin or known antioxidants for comparative assays (e.g., DPPH radical scavenging) .
- Reproducibility Checks : Detailed documentation of reagent batches, equipment calibration, and inter-lab validation .
- Data Conflict Resolution: Discrepancies in IC50 values may arise from variations in cell lines or solvent carriers; always report solvent concentrations (e.g., DMSO ≤0.1%) .
Q. What are the best practices for designing in vitro studies to evaluate this compound’s antioxidant effects?
- Methodological Answer:
- Cell Model Selection : Primary cells (e.g., HepG2 for liver toxicity) are preferred over immortalized lines for translational relevance .
- Dose-Response Curves : Include at least 5 concentrations spanning physiologically relevant ranges (e.g., 1–100 μM) .
- Oxidative Stress Markers : Measure ROS levels (e.g., H2DCFDA assay) alongside endogenous antioxidants (e.g., glutathione) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., exposure duration, cell types) using PRISMA guidelines .
- Pathway Enrichment Analysis : Use tools like STRING-DB to identify context-dependent signaling pathways (e.g., Nrf2 vs. NF-κB dominance) .
- Case Study: A 2024 review attributed conflicting apoptosis results to differential activation of caspase-3/7 in epithelial vs. cancer cells .
Q. What strategies are effective for validating this compound’s pharmacokinetics in vivo while minimizing ethical concerns?
- Methodological Answer:
- Alternative Models : Use zebrafish embryos (OECD TG 236) for preliminary toxicity screening .
- Microsampling Techniques : Reduce animal numbers via serial blood collection (e.g., 10 μL volumes in rodents) .
- Computational Modeling : Apply PBPK models to extrapolate human doses from rodent data .
Q. How should researchers design a double-blind clinical trial to assess this compound’s efficacy in chronic inflammatory diseases?
- Methodological Answer:
- Endpoint Selection : Combine biomarkers (e.g., CRP, IL-6) with patient-reported outcomes (e.g., VAS pain scores) .
- Randomization : Stratify participants by disease severity using tools like the DAS28 index for rheumatoid arthritis .
- Adverse Event Monitoring : Predefine thresholds for liver enzyme elevations (e.g., ALT >3× ULN) to ensure safety .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for handling heterogeneous data in this compound transcriptomic studies?
- Methodological Answer:
- Batch Effect Correction : Use ComBat or SVA algorithms in RNA-seq data .
- Multi-Omics Integration : Merge proteomic and metabolomic datasets via weighted correlation network analysis (WGCNA) .
- Example Workflow: A 2023 study combined DESeq2 (differential expression) and MetaboAnalyst (pathway mapping) to identify this compound’s lipid-modulating effects .
Q. Methodological Pitfalls to Avoid
- Overreliance on Single Timepoints : Kinetic studies are critical for capturing this compound’s biphasic effects (e.g., pro-survival at low doses vs. cytotoxic at high doses) .
- Inadequate Solubility Reporting : Always disclose solvent concentrations (e.g., DMSO) to prevent false negatives in bioassays .
Properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDIRUZHOIOM-IAAKTDFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904521 | |
Record name | Baicalein 7-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57396-78-8 | |
Record name | Baicalein-7-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baicalein 7-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.